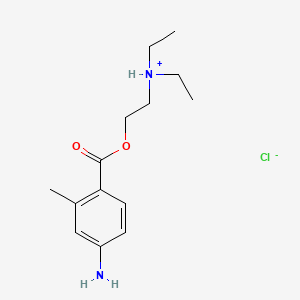
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes an amino group, a methyl group, and a benzoyl group attached to an oxyethyl-diethylazanium chloride moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride typically involves the reaction of 4-amino-2-methylbenzoic acid with ethylene oxide in the presence of diethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-2-methylbenzoyl)oxyethyl-trimethylazanium;chloride
- 2-(4-amino-2-methylbenzoyl)oxyethyl-dimethylazanium;chloride
- 2-(4-amino-2-methylbenzoyl)oxyethyl-methylazanium;chloride
Uniqueness
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
63917-79-3 |
|---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
2-(4-amino-2-methylbenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)8-9-18-14(17)13-7-6-12(15)10-11(13)3;/h6-7,10H,4-5,8-9,15H2,1-3H3;1H |
InChI Key |
DZRGKJKAVWUHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


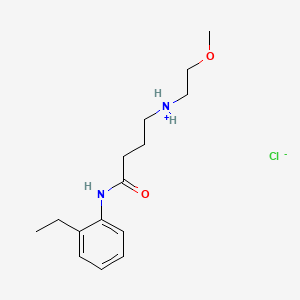

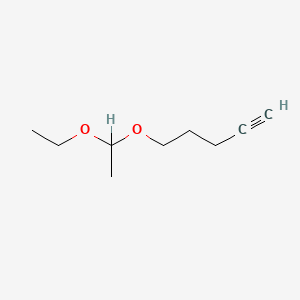

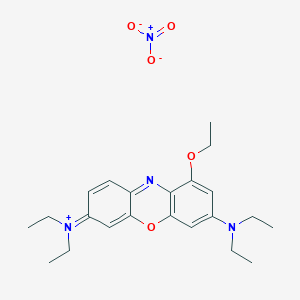
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
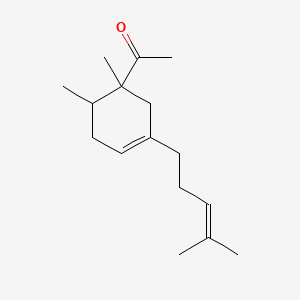

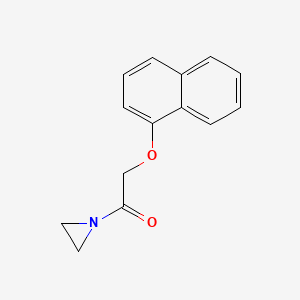
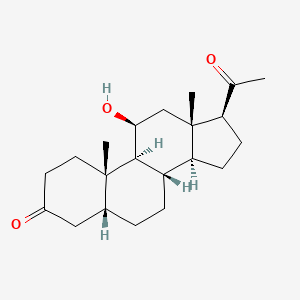

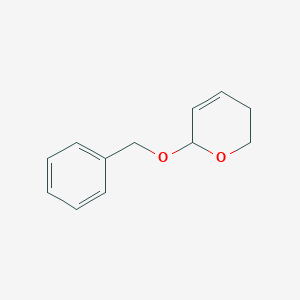
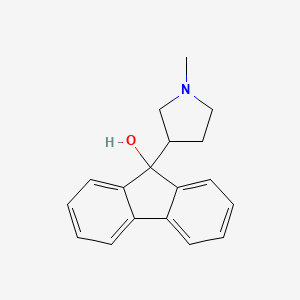
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
